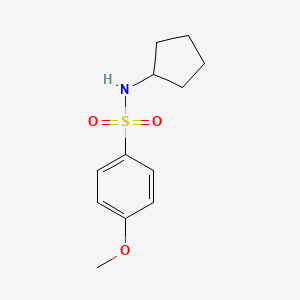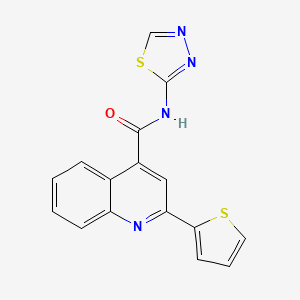![molecular formula C12H10F3N3O2 B5854771 N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea (also known as MIPTUF) is a chemical compound that has been studied extensively for its potential use in scientific research. MIPTUF is a urea derivative that has shown promise as a selective inhibitor of certain enzymes and proteins, making it a valuable tool in the study of biochemical pathways and physiological processes.
Mechanism of Action
MIPTUF works by binding selectively to the active site of COX-2 and iNOS, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of inflammatory mediators and other signaling molecules that contribute to disease progression.
Biochemical and Physiological Effects:
Studies have shown that MIPTUF can have a range of biochemical and physiological effects, depending on the specific pathway or process being studied. For example, in cancer cells, MIPTUF has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In models of inflammation, MIPTUF has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using MIPTUF in lab experiments is its selectivity for specific enzymes and proteins, which allows for more precise manipulation of biochemical pathways and physiological processes. Additionally, MIPTUF is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of MIPTUF is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are numerous potential future directions for research involving MIPTUF. One area of interest is the development of MIPTUF derivatives with improved selectivity and efficacy. Additionally, MIPTUF could be used in combination with other drugs or compounds to enhance its therapeutic potential. Finally, further studies are needed to fully elucidate the mechanisms of action and physiological effects of MIPTUF in different disease contexts.
Synthesis Methods
MIPTUF can be synthesized through a multi-step process involving the reaction of 5-methylisoxazole-3-carboxylic acid with 3-(trifluoromethyl)aniline, followed by the addition of isobutyl chloroformate and ammonium hydroxide. The resulting product can be purified through recrystallization and chromatography techniques.
Scientific Research Applications
MIPTUF has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to selectively inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play important roles in these disease processes.
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-5-10(18-20-7)17-11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBVRXRCHJSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)


![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)


![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)